molecular formula C10H9NO3 B1273931 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one CAS No. 26518-71-8

6-Acetyl-2H-1,4-benzoxazin-3(4H)-one

Cat. No. B1273931
CAS RN: 26518-71-8
M. Wt: 191.18 g/mol
InChI Key: BKJFWHFUERNXLJ-UHFFFAOYSA-N
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Description

6-Acetyl-2H-1,4-benzoxazin-3(4H)-one is a chemical compound with the molecular formula C10H9NO3 . It appears as an off-white powder .


Molecular Structure Analysis

The molecular weight of 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one is 191.19 . The compound’s structure includes a benzoxazine ring, which is a type of heterocyclic compound .


Physical And Chemical Properties Analysis

6-Acetyl-2H-1,4-benzoxazin-3(4H)-one is a solid at 20 degrees Celsius . Its melting point ranges from 192 to 198 degrees Celsius .

Scientific Research Applications

Antifungal Activity

6-Acetyl-2H-1,4-benzoxazin-3(4H)-one and its derivatives have demonstrated notable antifungal activities. A study by Śmist, Kwiecień, & Krawczyk (2016) synthesized a series of 2-alkyl-2H-1,4-benzoxazin-3(4H)-ones, including the N-acetyl derivative, and tested them against various phytopathogenic fungi. They found that these compounds showed moderate to good antifungal activity at high concentrations, with the N-acetyl derivative completely inhibiting the mycelial growth of several agricultural fungi at 200 mg/L in vitro (Śmist, Kwiecień, & Krawczyk, 2016).

Ecological Role and Bioactivity

Macias, Marín, Oliveros-Bastidas, & Molinillo (2009) explored the ecological role and wide range of bioactivities of (2H)-1,4-benzoxazin-3(4H)-ones, including their phytotoxic, antifungal, antimicrobial, and antifeedant effects. This research highlighted the potential application of these compounds in natural herbicide models, and their importance in chemical defense mechanisms in plants (Macias et al., 2009).

Allelochemicals in Gramineae

Further research by Macias, Marín, Oliveros-Bastidas, Chinchilla, Simonet, & Molinillo (2006) focused on the isolation and synthesis of benzoxazinones as allelochemicals in the Gramineae family. These compounds, including derivatives of 2H-1,4-benzoxazin-3(4H)-one, exhibit a range of biological properties such as phytotoxicity and antimicrobial activity, with potential agronomic utility (Macias et al., 2006).

Chemical Synthesis and Reactions

Research has also delved into the synthesis and chemical reactions of 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one and its derivatives. Coutts & Pound (1971) investigated the acetylation and acetoxylation of these compounds, providing insights into their chemical properties and potential applications in various fields (Coutts & Pound, 1971).

Biomimetic Synthesis

Escobar, Kluge, & Sicker (1997) conducted a biomimetic synthesis of 4-Acetylbenzoxazolin-2(3H)-one, a compound related to 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one, isolated from Zea mays. This study contributes to understanding the natural production and potential applications of these compounds in agriculture and pharmaceuticals (Escobar, Kluge, & Sicker, 1997).

Safety And Hazards

6-Acetyl-2H-1,4-benzoxazin-3(4H)-one may cause skin and eye irritation . It’s recommended to wear protective gloves, eye protection, and face protection when handling this compound . If it comes into contact with the skin or eyes, rinse thoroughly with water .

properties

IUPAC Name

6-acetyl-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-6(12)7-2-3-9-8(4-7)11-10(13)5-14-9/h2-4H,5H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKJFWHFUERNXLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)OCC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20394574
Record name 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Acetyl-2H-1,4-benzoxazin-3(4H)-one

CAS RN

26518-71-8
Record name 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Ethyl (4-acetyl-2-nitrophenoxy)acetate (Intermediate 90) was reacted with iron in acetic acid as described for Intermediate 48. The crude product was obtained as an off white solid after work up. Recrystallization with ethyl acetate/methanol afforded the product as a colorless solid in 51% yield.
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Synthesis routes and methods II

Procedure details

Ethyl(4-acetyl-2-nitrophenoxy)acetate (Intermediate 90) was reacted with iron in acetic acid as described for Intermediate 48. The crude product was obtained as an off white solid after work up. Recrystallization with ethyl acetate/methanol afforded the product as a colorless solid in 51% yield.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
M Vennila, R Rathikha, S Muthu, A Jeelani… - Journal of Molecular …, 2022 - Elsevier
Using DFT method along with the basis function 6-311++G(d,p), the compound 6-acetyl-2H-1,4-benzoxazin-3(4H)-one was analyzed with the help of vibrational spectroscopy. The …
Number of citations: 7 www.sciencedirect.com
T Hasui, N Matsunaga, T Ora, N Ohyabu… - Journal of medicinal …, 2011 - ACS Publications
Mineralocorticoid receptor (MR) blockade has come into focus as a promising approach for the treatment of cardiovascular diseases such as hypertension and congestive heart failure. …
Number of citations: 105 pubs.acs.org
N Liessi, E Pesce, A Salis, G Damonte… - Medicinal …, 2021 - ingentaconnect.com
Background: Cystic fibrosis (CF) is the autosomal recessive disorder most common in Caucasian populations. It is caused by mutations in the cystic fibrosis transmembrane regulator …
Number of citations: 3 www.ingentaconnect.com
S Kantevari, SR Patpi, D Addla… - ACS Combinatorial …, 2011 - ACS Publications
The diversity oriented synthesis of substituted pyridines and dihydro-6H-quinolin-5-ones tethered with aryls and heteroaryls was achieved in very good yields through CeCl 3 ·7H 2 O-…
Number of citations: 63 pubs.acs.org
M Sumithra, N Sundaraganesan, KV Prasad… - Journal of the Indian …, 2023 - Elsevier
The density functional theory (DFT) is applied to 5-acetyl-thiophene-2-carboxylic acid (5AT2CA). To determine the optimal structure and different physical, chemical, and biological …
Number of citations: 9 www.sciencedirect.com
G Vijayakumari, N Iyandurai, M Raja, V Vetrivelan… - Chemical Physics …, 2023 - Elsevier
The antimalarial compound 3-AcetylBenzoic acid (3ABA) was characterized by spectroscopic and UV–Visible spectral techniques. The most stable structure of 3ABA molecule was …
Number of citations: 2 www.sciencedirect.com
G Vijayakumari, N Iyandurai, M Raja, V Vetrivelan… - researchgate.net
The antimalarial compound 3-AcetylBenzoic acid (3ABA) was characterized by spectroscopic and UV–Visible spectral techniques. The most stable structure of 3ABA molecule was …
Number of citations: 0 www.researchgate.net
A Demirpolat, F Akman, AS Kazachenko - Molecules, 2022 - mdpi.com
This study aims to experimentally and theoretically examine the plant Aethionema sancakense, which was determined as a new species and whose essential oil and fatty acid …
Number of citations: 19 www.mdpi.com
F Akman, A Demirpolat, AS Kazachenko… - Molecules, 2023 - mdpi.com
Essential oils are volatile oil-like liquids with a characteristic strong smell and taste. They are formed in plants and are then extracted. Essential oils have extremely strong physiological …
Number of citations: 6 www.mdpi.com
A Kubaib, PM Imran, AA Basha - Computational and Theoretical Chemistry, 2022 - Elsevier
This work uses a DFT-based method to compute the molecule's reduction and oxidation potentials to determine electronic association and provides high accuracy results when …
Number of citations: 11 www.sciencedirect.com

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